Cas no 2008680-58-6 (3-(2-fluoro-4-methoxyphenyl)methylazetidine)

3-(2-Fluoro-4-methoxyphenyl)methylazetidine is a fluorinated azetidine derivative featuring a methoxy-substituted aromatic ring, which enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom and methoxy group on the phenyl ring contributes to improved metabolic stability and bioavailability, making it valuable for drug discovery applications. The azetidine scaffold offers conformational rigidity, which can be advantageous in modulating biological activity. This compound is particularly useful in the development of bioactive molecules targeting CNS disorders, inflammation, or other therapeutic areas requiring precise steric and electronic properties. Its well-defined structure ensures reproducibility in synthetic routes.
3-(2-fluoro-4-methoxyphenyl)methylazetidine structure
2008680-58-6 structure
Product Name:3-(2-fluoro-4-methoxyphenyl)methylazetidine
CAS No:2008680-58-6
MF:C11H14FNO
MW:195.23336648941
CID:6110358
PubChem ID:165706909
Update Time:2025-05-20

3-(2-fluoro-4-methoxyphenyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-4-methoxyphenyl)methylazetidine
    • 2008680-58-6
    • EN300-1783290
    • 3-[(2-fluoro-4-methoxyphenyl)methyl]azetidine
    • Inchi: 1S/C11H14FNO/c1-14-10-3-2-9(11(12)5-10)4-8-6-13-7-8/h2-3,5,8,13H,4,6-7H2,1H3
    • InChI Key: MMWIBPYTCBEDAA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC1CNC1)OC

Computed Properties

  • Exact Mass: 195.105942232g/mol
  • Monoisotopic Mass: 195.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 21.3Ų

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Additional information on 3-(2-fluoro-4-methoxyphenyl)methylazetidine

3-(2-Fluoro-4-methoxyphenyl)methylazetidine (CAS No. 2008680-58-6): A Comprehensive Overview

3-(2-Fluoro-4-methoxyphenyl)methylazetidine (CAS No. 2008680-58-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique azetidine ring structure and fluoro-methoxyphenyl substitution, serves as a valuable intermediate in the synthesis of bioactive molecules. Its molecular formula and structural features make it a subject of interest for drug discovery and material science applications.

The 3-(2-fluoro-4-methoxyphenyl)methylazetidine structure combines a four-membered azetidine ring with a fluorinated aromatic moiety, offering distinct electronic and steric properties. Researchers have explored its potential in modulating biological targets, particularly in central nervous system (CNS) disorders and inflammation-related pathways. The presence of both fluorine and methoxy groups enhances its metabolic stability and binding affinity, making it a promising scaffold for medicinal chemistry.

Recent trends in pharmaceutical development highlight the growing demand for fluorinated heterocyclic compounds like 3-(2-fluoro-4-methoxyphenyl)methylazetidine. The incorporation of fluorine atoms has become a strategic approach to improve drug-like properties, addressing common challenges in bioavailability and target selectivity. This aligns with current industry focus on precision medicine and personalized therapeutics, where researchers seek compounds with optimized pharmacokinetic profiles.

From a synthetic chemistry perspective, 3-(2-fluoro-4-methoxyphenyl)methylazetidine synthesis involves multi-step organic transformations that require careful control of reaction conditions. The compound's preparation typically starts with appropriately substituted benzene derivatives, followed by sequential functionalization to introduce the azetidine ring system. Process chemists have developed various catalytic methods to improve the yield and purity of this valuable intermediate, reflecting the broader industry shift toward green chemistry principles and atom-efficient synthesis.

The physicochemical properties of 3-(2-fluoro-4-methoxyphenyl)methylazetidine contribute to its utility in drug development. With moderate lipophilicity and good solubility in common organic solvents, this compound demonstrates favorable characteristics for formulation development. Its molecular weight and polar surface area fall within ranges typically associated with good membrane permeability, an essential factor for potential therapeutic applications.

In the context of current pharmaceutical trends, 3-(2-fluoro-4-methoxyphenyl)methylazetidine derivatives are being investigated for their potential in addressing unmet medical needs. The compound's structural features make it particularly interesting for targeting G-protein coupled receptors (GPCRs) and ion channels, which remain important drug targets in neurology and psychiatry. This aligns with growing interest in neuroprotective agents and cognitive enhancers within the research community.

The commercial availability of 3-(2-fluoro-4-methoxyphenyl)methylazetidine (CAS No. 2008680-58-6) has expanded in recent years, reflecting increased demand from both academic and industrial researchers. Suppliers typically offer this compound in various quantities, with purity levels suitable for different research applications. Quality control measures ensure batch-to-batch consistency, which is crucial for reproducible experimental results in drug discovery programs.

Analytical characterization of 3-(2-fluoro-4-methoxyphenyl)methylazetidine employs standard techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods confirm the compound's identity and purity, providing researchers with reliable material for their investigations. The analytical data also facilitates structure-activity relationship studies when developing new derivatives.

From a regulatory perspective, 3-(2-fluoro-4-methoxyphenyl)methylazetidine is generally classified as a research chemical with no significant restrictions in most jurisdictions. However, researchers should always verify local regulations before procurement and use. The compound's status as a non-controlled substance makes it accessible for legitimate scientific purposes while maintaining appropriate safety protocols.

The stability profile of 3-(2-fluoro-4-methoxyphenyl)methylazetidine recommends proper storage conditions to maintain its integrity. Typically stored at controlled room temperature or under refrigeration in airtight containers, the compound demonstrates good shelf life when protected from moisture and light. These handling considerations are consistent with best practices for heterocyclic compound storage in research laboratories.

Looking toward future applications, 3-(2-fluoro-4-methoxyphenyl)methylazetidine-based compounds may find utility beyond pharmaceuticals. Emerging research explores their potential in materials science, particularly in the development of functional polymers and advanced coatings. The compound's structural rigidity and electronic properties could contribute to novel materials with specific optical or electronic characteristics.

In conclusion, 3-(2-fluoro-4-methoxyphenyl)methylazetidine (CAS No. 2008680-58-6) represents an important building block in modern chemical research. Its unique structural features and versatile applications position it as a valuable tool for scientists working in drug discovery and materials development. As research continues to uncover new possibilities for fluorinated heterocycles, this compound will likely maintain its relevance in scientific innovation.

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